

Application Note: Extraction & Analysis of 2-Hydroxyadipate from Cell Culture Media

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Hydroxyhexanedioic Acid*
Disodium Salt

Cat. No.: *B1162026*

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Introduction & Scientific Context

2-Hydroxyadipate (2-HAA) ($C_6H_{10}O_5$, MW 162.[1][2]14) is a 6-carbon hydroxy-dicarboxylic acid. Physiologically, it is the reduced form of 2-oxoadipate (2-ketoadipate), a key intermediate in the catabolic pathways of Lysine, Hydroxylysine, and Tryptophan.

In cell culture models, 2-HAA accumulation is a specific biomarker for dysfunction in the 2-oxoadipate dehydrogenase complex (OADHc), specifically the E1 subunit encoded by DHTKD1. Unlike its precursor 2-oxoadipate, which is unstable and prone to spontaneous decarboxylation, 2-HAA is chemically stable, making it a superior surrogate marker for pathway flux.

Chemical Challenges in Extraction

- **Polarity:** With a logP of ~ -0.6 to -0.8 and two carboxylic acid groups (), 2-HAA is highly hydrophilic. It does not retain well on standard C18 Reverse Phase chromatography without derivatization or ion-pairing.
- **Matrix Interference:** Cell culture media (DMEM, RPMI) contains high concentrations of glucose, salts, and amino acids (e.g., glutamine, lysine) that can suppress ionization in Mass Spectrometry.

- Isomeric Confusion: It must be chromatographically resolved from its structural isomer, 3-hydroxyadipate, and separated from adipic acid (if mass resolution is low).

Pathway Visualization

Understanding the metabolic origin is critical for experimental design (e.g., using C-Lysine tracers).



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Figure 1: Metabolic pathway showing the production of 2-Hydroxyadipate from Lysine/Tryptophan catabolism. The reduction of 2-Oxoadipate to 2-Hydroxyadipate becomes the primary sink when DHTKD1 is impaired.

Pre-Analytical Considerations

Media Harvesting & Quenching

Metabolic turnover is rapid. To capture a snapshot of 2-HAA levels, metabolism must be quenched immediately.

- Adherent Cells: Do not scrape cells in warm media. Aspirate media rapidly and add ice-cold extraction solvent directly to the plate if intracellular metabolites are desired. For secreted 2-HAA (media analysis), collect media and centrifuge immediately (1,000 x g, 5 min, 4°C) to remove floating cells/debris.
- Storage: Flash freeze supernatant in liquid nitrogen. Store at -80°C. 2-HAA is stable for >6 months at -80°C.

Internal Standards (IS)

Absolute quantification requires a stable isotope-labeled internal standard to correct for extraction efficiency and matrix effects.

- Primary Choice: 2-Hydroxyadipic acid-d3 (Custom synthesis often required).
- Secondary Choice (Recommended): 2-Hydroxyglutaric acid-d5 (2-HG-d5). Structurally homologous and commercially available.
- Tertiary Choice: Adipic acid-d4.

Protocol A: GC-MS Analysis (The "Gold Standard")

Rationale: GC-MS is superior for organic acid profiling. It requires derivatization (Oximation + Silylation) which stabilizes the keto-acid precursor (2-oxoadipate) and renders 2-HAA volatile. This method captures both the keto and hydroxy forms simultaneously.

Reagents

- Extraction Solvent: Methanol:Acetonitrile:Water (5:3:2 v/v/v), Ice Cold.
- Oximation Reagent: Methoxyamine Hydrochloride (MeOx) in Pyridine (20 mg/mL).
- Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow

- Sample Preparation:
 - Thaw cell culture media on ice.
 - Transfer 50 μ L of media to a 1.5 mL Eppendorf tube.
 - Add 10 μ L of Internal Standard (e.g., 2-HG-d5, 100 μ M).
 - Add 450 μ L of ice-cold Extraction Solvent (MeOH/ACN/H₂O).
 - Vortex vigorously for 30 seconds.

- Incubate at -20°C for 1 hour (facilitates protein precipitation).
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Drying:
 - Transfer 400 µL of supernatant to a glass GC vial insert or glass tube.
 - Evaporate to complete dryness using a SpeedVac or Nitrogen evaporator (35°C). Note: Ensure no water remains; moisture inhibits silylation.
- Derivatization (Two-Step):
 - Step 1 (Oximation): Add 40 µL MeOx/Pyridine solution. Incubate at 37°C for 90 minutes.
 - Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#) Protects keto groups on 2-oxoadipate, preventing decarboxylation.
 - Step 2 (Silylation): Add 60 µL MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes.
 - Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#) Trimethylsilyl (TMS) groups replace active hydrogens on -OH and -COOH groups.
- GC-MS Acquisition:
 - Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
 - Carrier Gas: Helium at 1 mL/min.
 - Temperature Program: 70°C (hold 2 min)
10°C/min to 300°C (hold 5 min).
 - Injection: 1 µL Splitless.

Data Interpretation (GC-MS)

- 2-Hydroxyadipate (3-TMS derivative): Look for characteristic ions m/z 335 ([M-15]⁺), m/z 233, and m/z 147.

- 2-Oxadipate (Oxime-3-TMS derivative): Will elute separately.

Protocol B: LC-MS/MS Analysis (High Throughput)

Rationale: For large sample sets where derivatization is too slow, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is preferred. Due to high polarity, HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Reagents

- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide). High pH aids ionization of carboxylic acids.
- Mobile Phase B: Acetonitrile (100%).
- Column: Waters BEH Amide (2.1 x 100 mm, 1.7 μ m) or equivalent HILIC column.

Step-by-Step Workflow

- Extraction:
 - Follow Step 1 from Protocol A (PPT with MeOH/ACN).
 - Crucial: Do not dry down if possible, or reconstitute in high organic solvent (e.g., 80% ACN) to match HILIC initial conditions.
 - Transfer supernatant to LC vial.
- LC Gradient (HILIC):
 - Flow Rate: 0.3 mL/min.
 - T = 0 min: 85% B
 - T = 2 min: 85% B
 - T = 10 min: 40% B
 - T = 12 min: 40% B

- T = 12.1 min: 85% B (Re-equilibration is critical in HILIC).
- MS/MS Parameters (ESI Negative):
 - Source: Electrospray Negative (ESI-).
 - Capillary Voltage: -2.5 kV.
 - Desolvation Temp: 500°C.

Quantitative Data Table: MS Transitions

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Note
2-Hydroxyadipate	161.0 [M-H] ⁻	143.0	15	Loss of H ₂ O
2-Hydroxyadipate (Qual)	161.0	117.0	20	Loss of CO ₂
2-HG-d5 (IS)	152.1	134.1	15	Loss of H ₂ O
Adipic Acid	145.0	83.0	12	Interference Check

Analytical Validation & Troubleshooting

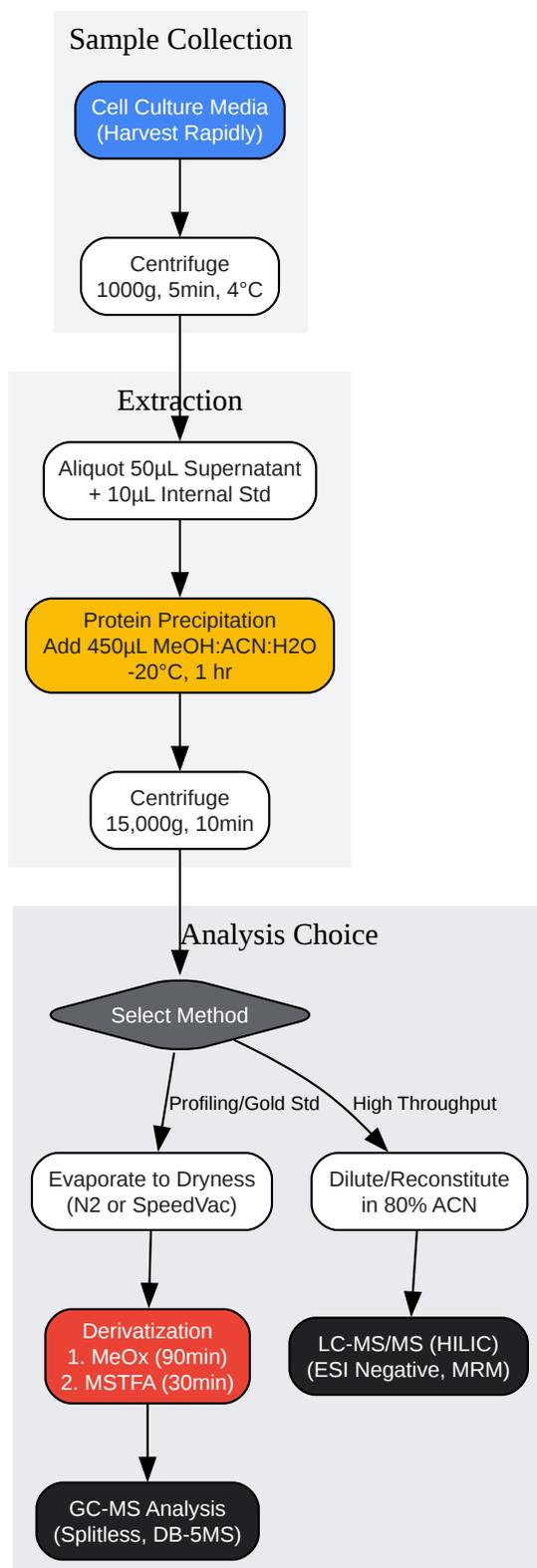
Linearity & Range

- Standard Curve: Prepare serial dilutions of authentic 2-hydroxyadipic acid in matrix-matched media (media incubated without cells) from 0.1 μM to 100 μM.
- Limit of Quantitation (LOQ): Typically ~0.5 μM in media using the LC-MS/MS method.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Poor Peak Shape (LC)	Mismatch between sample solvent and mobile phase.	Ensure sample is dissolved in >70% Acetonitrile for HILIC injection. Aqueous samples cause peak broadening.
Low Signal (GC)	Incomplete silylation or moisture presence.	Ensure sample is bone-dry before adding MSTFA. Check pipette tips for water contamination.
Isomer Co-elution	3-hydroxyadipate or Adipic acid interference.	Optimize GC temperature ramp (slow down to 5°C/min). In LC, use a longer column or lower pH.
High Background	Plasticware contamination.	Avoid plasticizers. Use glass inserts. Wash glass with MeOH.

Experimental Workflow Diagram



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Figure 2: Comprehensive extraction and analysis workflow for 2-Hydroxyadipate.

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